Dicetyldimonium bromide (CAS 70755-47-4), also known as dihexadecyldimethylammonium bromide (DHDAB), is a double-tailed cationic surfactant and quaternary ammonium lipid characterized by two 16-carbon hydrophobic chains. In industrial and advanced laboratory procurement, it is primarily sourced as a structural lipid for the spontaneous formation of stable unilamellar vesicles and as an electrostatic stabilizer in hybrid liposomal formulations. Its cylindrical molecular geometry drives bilayer assembly rather than micellization, making it a critical excipient for lipid nanoparticles (LNPs), non-viral gene transfection vectors, and targeted drug delivery systems. DHDAB provides a specific balance of hydrophobic volume and cationic charge density that dictates membrane rigidity, colloidal shelf-life, and payload retention [1].
Substituting DHDAB with closely related surfactants critically alters formulation thermodynamics and structural integrity. Replacing it with the single-chain analog cetrimonium bromide (CTAB) changes the critical packing parameter, forcing the assembly of micelles rather than enclosed bilayers, which eliminates aqueous payload encapsulation capacity[1]. Substituting with the shorter double-chain didodecyldimethylammonium bromide (DDAB, C12) drops the gel-to-liquid crystalline phase transition temperature (Tm) to ~15.8 °C, yielding membranes that are highly fluid and prone to premature leakage at room temperature [2]. Conversely, utilizing the longer-chain dioctadecyldimethylammonium bromide (DODAB, C18) significantly raises the phase transition temperature, necessitating high-temperature processing that degrades thermosensitive active pharmaceutical ingredients (APIs) and complicates manufacturing workflows [2].
The alkyl chain length of dialkyldimethylammonium bromides strictly dictates the gel-to-liquid crystalline phase transition temperature (Tm), which governs the required processing temperature for vesicle extrusion and API loading. Differential scanning calorimetry (DSC) demonstrates that DHDAB (C16) exhibits a Tm of 28.1 °C. In contrast, the shorter-chain DDAB (C12) exhibits a Tm of 15.8 °C, remaining in a fluid state at room temperature, while longer-chain analogs like DODAB (C18) require significantly higher temperatures to transition from their coagel phases [1].
| Evidence Dimension | Gel-to-liquid crystalline phase transition temperature (Tm) |
| Target Compound Data | 28.1 °C (DHDAB) |
| Comparator Or Baseline | 15.8 °C (DDAB) |
| Quantified Difference | 12.3 °C higher transition temperature for DHDAB |
| Conditions | Aqueous vesicle solutions analyzed via differential scanning calorimetry (DSC) |
A Tm of 28.1 °C allows manufacturers to process and extrude liposomes near room temperature, protecting thermosensitive biologics that would degrade at the higher temperatures required for DODAB.
The inclusion of DHDAB as a cationic dopant in zwitterionic lipid formulations prevents vesicle aggregation through electrostatic repulsion and membrane packing effects. Dynamic light scattering (DLS) studies on hybrid vesicles (SPC/IPA/Cholesterol) demonstrate that the addition of 5 mol% DHDAB maintains hydrodynamic diameter stability for approximately 120 days. Formulations lacking DHDAB or utilizing incorrect molar ratios experience rapid size variation and physical instability over the same period [1].
| Evidence Dimension | Hydrodynamic diameter stability duration |
| Target Compound Data | ~120 days of size stability (with 5 mol% DHDAB) |
| Comparator Or Baseline | Rapid aggregation and size instability (0 mol% DHDAB baseline) |
| Quantified Difference | Extension of physical shelf-life to ~4 months |
| Conditions | Vesicles stored at 25 °C, measured via Dynamic Light Scattering (DLS) over time |
Procurement of DHDAB as a structural dopant directly translates to extended shelf-life for commercial lipid nanoparticle (LNP) and liposomal drug products.
DHDAB actively condenses phospholipid membranes and imparts a strong positive charge necessary for cellular interaction and nucleic acid complexation. Interfacial thermodynamic analysis of Langmuir monolayers shows that at large occupied areas per molecule, pure DHDAB generates a surface potential of approximately 600 mV. In contrast, a pure distearoylphosphatidylcholine (DSPC) monolayer exhibits a surface potential close to 0 mV. The addition of DHDAB to DSPC significantly decreases the packing disorder of the hydrophobic chains, stiffening the resulting bilayer[1].
| Evidence Dimension | Monolayer surface potential (ΔV) |
| Target Compound Data | ~600 mV (Pure DHDAB) |
| Comparator Or Baseline | ~0 mV (Pure DSPC baseline) |
| Quantified Difference | 600 mV increase in surface potential |
| Conditions | Langmuir monolayer at the air/water interface at 24.5 °C |
The high surface potential and condensing effect of DHDAB are required to successfully bind polyanionic payloads (like mRNA or plasmid DNA) while preventing premature leakage.
Because DHDAB features a gel-to-liquid crystalline phase transition temperature of 28.1 °C, it is the exact material of choice for formulating liposomes containing heat-labile proteins, peptides, or sensitive small molecules. It allows extrusion and sizing processes to occur near room temperature, avoiding the >50 °C heating steps required when using longer-chain analogs like DODAB[1].
In pharmaceutical manufacturing, DHDAB is utilized as a minor molar dopant (e.g., 5 mol%) in zwitterionic or hybrid lipid mixtures. Its strong electrostatic repulsion and membrane-condensing properties prevent vesicle fusion and aggregation, ensuring that the hydrodynamic diameter of the LNPs remains within strict release specifications for up to 120 days[2].
Unlike single-chain surfactants (e.g., CTAB) that form micelles, DHDAB's double-tail geometry spontaneously forms stable unilamellar vesicles. Combined with its high surface potential (~600 mV in monolayers), it efficiently condenses plasmid DNA and RNA into transfectable lipoplexes without the structural instability seen in shorter-chain (DDAB) systems [3].
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